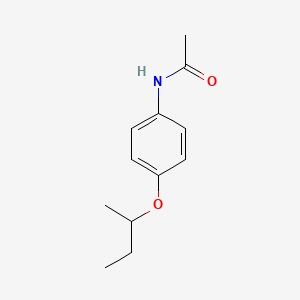
N-(4-sec-butoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(4-sec-butoxyphenyl)acetamide-like compounds often involves multi-step reactions with precise conditions to ensure high yield and purity. For instance, Sharma et al. (2018) described the synthesis of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, through a process involving stirring of specific precursors in dry dichloromethane, followed by recrystallization and elucidation via spectroscopic techniques (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of similar acetamide compounds has been studied using techniques such as X-ray crystallography, which helps in understanding the compound's crystal system, space group, and unit cell parameters. For example, the study by Sharma et al. (2018) provided detailed insights into the orthorhombic crystal system of an analogous compound, highlighting the importance of intermolecular H-bonds and intramolecular interactions in the crystal structure (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving N-(4-sec-butoxyphenyl)acetamide-related compounds can vary based on the reactants and conditions used. Studies on similar compounds have shown that their reactivity and the types of reactions they can undergo, such as Mannich reactions, depend on their molecular structure and the presence of functional groups (Muruganandam et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, are crucial for determining a compound's applicability in different fields. While specific data on N-(4-sec-butoxyphenyl)acetamide is not readily available, related research emphasizes the role of molecular structure in influencing these properties. The study by Kimura and Aoki (1953) on the molecular structures of gaseous acetamide and N-methylacetamide highlighted how crystal and gaseous states can affect bond lengths and angles, offering insights into the physical behavior of acetamides (Kimura & Aoki, 1953).
Applications De Recherche Scientifique
Pharmacokinetics and Drug Metabolism
- A study on the pharmacokinetics of intravenous paracetamol in elderly patients highlighted the importance of understanding drug metabolism and distribution in specific patient populations, such as the elderly, to optimize dosing and minimize risks (Liukas et al., 2011).
- Research on acetaminophen metabolism revealed that it undergoes conjugation in the nervous system to form bioactive compounds, underscoring the complex metabolic pathways drugs can undergo and their implications for therapeutic effects and toxicity (Högestätt et al., 2005).
Environmental Science and Toxicology
- The cyto-genotoxicity of paracetamol on the zebra mussel was evaluated, demonstrating the environmental impact of pharmaceuticals and the importance of assessing their ecological consequences (Parolini et al., 2010).
Chemistry and Material Science
- Innovations in material science were illustrated by a study on amorphous Co(OH)2 nanocages used as activators for efficient degradation of acetaminophen in water treatment, showcasing the potential of novel materials in addressing environmental contaminants (Qi et al., 2020).
- Synthetic chemistry research highlighted the development of new antimetabolites and their metal chelates with potential antibacterial, antifungal, and anticancer activities, illustrating the ongoing search for new therapeutic agents (Muruganandam et al., 2013).
Analytical and Pharmaceutical Chemistry
- 3D printing of oral modified-release dosage forms explored using stereolithography, indicating advancements in pharmaceutical manufacturing technologies for customized drug delivery solutions (Wang et al., 2016).
Propriétés
IUPAC Name |
N-(4-butan-2-yloxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-9(2)15-12-7-5-11(6-8-12)13-10(3)14/h5-9H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQCUCIDQQCYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4621589.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)benzenesulfonamide](/img/structure/B4621592.png)
![methyl 2-({[2-(mesitylsulfonyl)hydrazino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4621603.png)


![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4621628.png)
![2-(3-chlorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4621642.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2,4,5-trichlorophenyl)-4-piperidinecarboxamide](/img/structure/B4621651.png)
![1-[3-(2,5-dimethylphenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4621669.png)

![{2-[(3-{[(4-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4621681.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4621686.png)
![N-(2,5-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621691.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4621701.png)